3-(2-(2-fluorophenyl)thiazolidine-3-carbonyl)-1-methylpyridin-2(1H)-one

Description

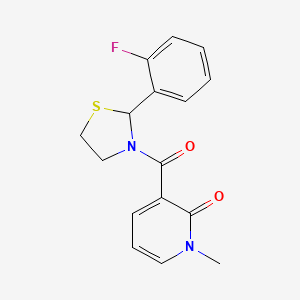

3-(2-(2-Fluorophenyl)thiazolidine-3-carbonyl)-1-methylpyridin-2(1H)-one is a heterocyclic compound featuring a pyridin-2(1H)-one core substituted at the 1-position with a methyl group and at the 3-position with a thiazolidine-3-carbonyl moiety. The thiazolidine ring is further substituted with a 2-fluorophenyl group.

Properties

IUPAC Name |

3-[2-(2-fluorophenyl)-1,3-thiazolidine-3-carbonyl]-1-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O2S/c1-18-8-4-6-12(14(18)20)15(21)19-9-10-22-16(19)11-5-2-3-7-13(11)17/h2-8,16H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSMPUUBKUJCMTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)N2CCSC2C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-(2-fluorophenyl)thiazolidine-3-carbonyl)-1-methylpyridin-2(1H)-one is a thiazolidine derivative that has garnered interest due to its potential biological activities. Thiazolidines are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article aims to consolidate existing research findings on the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiazolidine ring, a pyridinone moiety, and a fluorophenyl substituent, which contribute to its unique biological properties.

Anticancer Activity

Research has indicated that thiazolidine derivatives exhibit significant anticancer properties. A study demonstrated that compounds structurally similar to this compound showed promising results against various cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia) cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity of Thiazolidine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HT29 | 12.5 | Apoptosis induction |

| Compound B | Jurkat | 15.0 | Cell cycle arrest |

| 3-F-Thiazolidine | HT29 | 10.0 | Inhibition of proliferation |

Antimicrobial Activity

Thiazolidines have also been studied for their antimicrobial properties. The compound was evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited moderate antibacterial activity, suggesting potential as an antimicrobial agent.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Studies suggest that the compound may inhibit key enzymes involved in cancer cell metabolism.

- Reactive Oxygen Species (ROS) Generation : The generation of ROS has been linked to the induction of apoptosis in cancer cells.

- Modulation of Signaling Pathways : The compound may affect signaling pathways such as NF-kB and MAPK, which are crucial for cell survival and proliferation.

Case Studies

A notable study published in MDPI examined the structure-activity relationship (SAR) of thiazolidine derivatives and their anticancer efficacy. It was found that modifications on the phenyl ring significantly influenced the potency against cancer cell lines. The presence of electron-withdrawing groups enhanced activity, while bulky substituents reduced it.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights structural differences and similarities between the target compound and related pyridin-2(1H)-one derivatives:

Pharmacological and Physicochemical Properties

- Thiazolidine vs.

- Fluorophenyl vs. Chlorophenyl : The 2-fluorophenyl group in the target compound may improve metabolic stability and target affinity over chlorophenyl analogs (e.g., ) due to fluorine’s electronegativity and small atomic radius .

Research Findings and Implications

- However, the absence of a sulfonamide group (cf. compound 12a) may reduce HDAC affinity .

Q & A

Q. What synthetic strategies are commonly employed to construct the thiazolidine and pyridinone moieties in this compound?

The synthesis of this compound involves multi-step reactions, with key steps including:

- Thiazolidine ring formation : Cyclocondensation of 2-fluorophenyl-substituted thioamide intermediates with α-halo carbonyl derivatives. For example, 2,2-dimethylpropanethioamide reacts with brominated precursors under heating (60°C) in polar aprotic solvents like DMA or NMP to form the thiazole core .

- Pyridinone derivatization : The 1-methylpyridin-2(1H)-one moiety can be synthesized via N-methylation of pyridone precursors or through cyclization of β-ketoamide intermediates. Ethyl 7-azaindole carboxylate derivatives (analogous to those in ) may serve as starting materials .

- Coupling methods : Amide bond formation between the thiazolidine and pyridinone units is typically achieved using carbodiimide-based coupling agents (e.g., EDC/HOBt) or via activation of the carbonyl group as a mixed anhydride .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming regiochemistry, especially distinguishing between thiazolidine and pyridinone ring substituents. For example, the 2-fluorophenyl group’s aromatic protons show distinct splitting patterns in the 7.2–7.5 ppm range .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy, particularly for detecting isotopic patterns of fluorine and sulfur .

- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in thiazolidine ring formation?

Key optimization parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMA, NMP) enhance reaction rates by stabilizing intermediates. reports a 34% yield improvement using DMA over DMF due to better solubility of brominated intermediates .

- Catalyst screening : Bronsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl₂) can accelerate cyclocondensation. For example, ZnCl₂ reduces reaction time from 24 h to 6 h in analogous thiazole syntheses .

- Temperature control : Heating at 60°C balances reactivity and side-product formation. Higher temperatures (>80°C) may degrade the 2-fluorophenyl group .

Q. What computational or experimental methods resolve ambiguities in stereochemistry or tautomeric forms?

- X-ray crystallography : Single-crystal diffraction studies using SHELX software (e.g., SHELXL) can unambiguously determine bond angles and stereochemistry, particularly for the thiazolidine ring’s conformation .

- Density Functional Theory (DFT) : Predicts stable tautomers (e.g., keto-enol equilibria in the pyridinone moiety) by comparing calculated and experimental NMR chemical shifts .

- Dynamic NMR : Detects rotational barriers in the thiazolidine-3-carbonyl group by analyzing line-shape changes at variable temperatures .

Q. How can researchers design biological activity assays targeting kinase or HDAC inhibition, given structural analogs?

- Kinase inhibition assays : Use fluorescence-based ADP-Glo™ assays to screen against BRAF V600E mutants, given structural similarities to thiazole-containing BRAF inhibitors in . IC₅₀ values are determined via dose-response curves .

- HDAC enzymatic assays : Employ fluorogenic substrates (e.g., Ac-Lys-AMC) to measure deacetylase activity inhibition. The pyridinone moiety’s zinc-binding capacity suggests potential HDAC targeting .

- Cellular cytotoxicity : Validate selectivity using cancer cell lines (e.g., A375 melanoma) and counter-screen against non-cancerous fibroblasts to assess therapeutic windows .

Methodological Challenges and Solutions

Q. How can researchers mitigate byproduct formation during the coupling of thiazolidine and pyridinone units?

- Protecting group strategy : Temporarily protect the pyridinone’s carbonyl group as a tert-butyl ester to prevent undesired nucleophilic attacks during amide bond formation .

- Purification protocols : Use silica gel chromatography with gradient elution (PE:EtOAc = 3:1 to 1:2) to separate unreacted starting materials and hydroxylated byproducts .

- In situ monitoring : Employ LC-MS to track reaction progress and quench the reaction at >90% conversion to minimize dimerization .

Q. What strategies enable scalable synthesis while maintaining stereochemical fidelity?

- Flow chemistry : Continuous flow reactors improve heat/mass transfer for thiazolidine cyclization, reducing batch-to-batch variability .

- Enzymatic resolution : Lipase-catalyzed kinetic resolution of racemic intermediates can achieve >99% enantiomeric excess for chiral centers .

- Design of Experiments (DoE) : Multi-variable optimization (e.g., pH, temperature, catalyst loading) identifies robust conditions for large-scale reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.